molecular formula C23H23F2N3O4S B2603196 7-{[4-(2,6-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946361-48-4

7-{[4-(2,6-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2603196
CAS No.: 946361-48-4
M. Wt: 475.51
InChI Key: OAKXNXGLIKXXNA-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) linked via a sulfonyl group to a piperazine moiety substituted with a 2,6-difluorobenzoyl group. The 2,6-difluoro substitution on the benzoyl ring is a critical structural feature, likely influencing electronic properties (e.g., electronegativity) and steric interactions with biological targets. Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles, including solubility, metabolic stability, and target binding affinity .

Properties

IUPAC Name

7-[4-(2,6-difluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O4S/c24-18-4-1-5-19(25)21(18)23(30)26-9-11-27(12-10-26)33(31,32)17-13-15-3-2-8-28-20(29)7-6-16(14-17)22(15)28/h1,4-5,13-14H,2-3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKXNXGLIKXXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=C(C=CC=C5F)F)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(2,6-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Difluorobenzoyl Group: This step involves the acylation of the piperazine ring with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Cyclization: The final tricyclic structure is formed through a cyclization reaction, which may require specific catalysts and conditions to ensure the correct formation of the tricyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(2,6-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-{[4-(2,6-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group may enhance binding affinity and specificity. The difluorobenzoyl moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The primary structural analogs differ in the substitution pattern on the benzoyl ring attached to the piperazine moiety:

3-Fluorobenzoyl Analog Structure: 7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one . Comparison: Replacing 2,6-difluoro with a single 3-fluoro substituent reduces steric hindrance and alters electronic distribution. Monofluorination may decrease binding affinity in targets sensitive to para-substitution but improve metabolic stability due to reduced halogen content.

3,4-Dimethylbenzoyl Analog Structure: 7-{[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one . Methyl groups may also stabilize π-π stacking in hydrophobic binding pockets.

Core Structure Variations

  • 2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) and 2H-1-aza-2-oxa-8-chloro-3-(1-phenethylpiperidin-4-yl)-5,6-dihydro-4H-benzo[3,4]cycloepta[2,1-c]isoxazole (8c) :
    • These feature isoxazole cores with chloro substituents and phenethylpiperidine side chains. The absence of a sulfonyl linkage and tricyclic framework suggests divergent biological targets, possibly with reduced conformational rigidity compared to the queried compound.

Data Tables

Table 1: Structural and Hypothesized Property Comparison

Compound Name Benzoyl Substituent Molecular Weight* logP (Estimated) Hypothesized Impact
7-{[4-(2,6-Difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]-2-one 2,6-difluoro ~550-600 ~2.5-3.5 High electronegativity; balanced solubility and binding affinity
7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]-2-one 3-fluoro ~530-580 ~2.0-3.0 Reduced steric hindrance; moderate metabolic stability
7-{[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]-2-one 3,4-dimethyl ~560-610 ~3.5-4.5 Increased lipophilicity; potential for enhanced membrane permeability

*Molecular weights and logP values are approximations based on structural similarity to known compounds.

Research Findings and Limitations

  • Key Observations: Electron-Withdrawing vs. Hydrophobic Groups: The 2,6-difluoro substitution likely enhances target binding through dipole interactions, whereas methyl groups (3,4-dimethyl analog) may prioritize passive diffusion .
  • Limitations: No direct pharmacological or pharmacokinetic data for these compounds is available in the provided evidence. Hypotheses are based on structural analogies and general medicinal chemistry principles.

Biological Activity

The compound 7-{[4-(2,6-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring substituted with a difluorobenzoyl group and a sulfonyl moiety, integrated into an azatricyclo framework. The molecular formula is C₁₈H₁₈F₂N₂O₃S, and it has a molecular weight of approximately 372.42 g/mol.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : The sulfonyl group is known to enhance the binding affinity of compounds to target enzymes. For instance, compounds with piperazine derivatives have been identified as effective inhibitors of tyrosinase, an enzyme involved in melanin production, which could lead to applications in treating hyperpigmentation disorders .
  • Receptor Modulation : The piperazine core is frequently associated with modulation of neurotransmitter receptors, particularly serotonin and dopamine receptors. This suggests potential applications in neuropharmacology for conditions like depression or anxiety.

Antimicrobial Activity

Preliminary studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Recent investigations into the anticancer properties of structurally related compounds suggest that they may induce apoptosis in cancer cells via activation of caspase pathways and inhibition of cell proliferation signals. For instance, compounds featuring the piperazine moiety have demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells .

Case Studies

  • Inhibition of Tyrosinase : A study evaluated the inhibitory effects of various piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR). The compound demonstrated competitive inhibition with an IC₅₀ value indicating significant potency compared to standard inhibitors like kojic acid .
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that related compounds showed selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies.

Data Summary

Activity TypeTargetIC₅₀ ValueReference
Tyrosinase InhibitionAgaricus bisporus TYR0.18 μM
AntimicrobialVarious Bacterial StrainsVariable
CytotoxicityCancer Cell LinesSelective

Q & A

Q. How should researchers document synthetic protocols to ensure reproducibility?

  • Methodological Answer : Provide detailed reaction conditions (temperature, solvent ratios, catalyst loading) and characterize all intermediates. Include 1^1H NMR yields and purity data (HPLC area %). Publish spectral data in supplementary materials to enable cross-lab validation .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} values with 95% confidence intervals. Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) to identify significant differences. Report effect sizes to contextualize biological relevance .

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